![molecular formula C11H12ClNO2S2 B2525910 5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034553-28-9](/img/structure/B2525910.png)
5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
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Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the sulfonyl group is often involved in substitution reactions, while the chlorophenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, compounds containing a sulfonyl group often have strong acidic properties .Scientific Research Applications
High-Energy Density Compounds (HEDCs) Design
5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane: has been studied theoretically for its potential as a high-energy density compound (HEDC). These compounds play a crucial role in modern military and civil applications. Researchers have focused on improving detonation properties while maintaining stability. Key findings include:
- Density and Detonation Properties : The number of aza nitrogen atoms and NO₂ groups significantly impact heat of formation (HOF), density, and detonation properties. A7, A8, B8, C8, D7, E7, F7, and G6 are potential HEDCs, with detonation velocities ranging from 5.77 to 9.65 km/s and pressures from 12.30 to 43.64 GPa. Notably, A8, B8, C8, and D7 outperform the well-known caged nitramine CL-20 .
Organic Synthesis and Medicinal Chemistry
The unique bicyclo[2.2.1]heptane scaffold offers opportunities for organic synthesis. Researchers explore its derivatives for drug development, especially in tropane alkaloids. The 8-azabicyclo[3.2.1]octane core, found in tropanes, exhibits diverse biological activities .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(3-chlorophenyl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2S2/c12-8-2-1-3-11(4-8)17(14,15)13-6-10-5-9(13)7-16-10/h1-4,9-10H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUCSVLSJRWWPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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